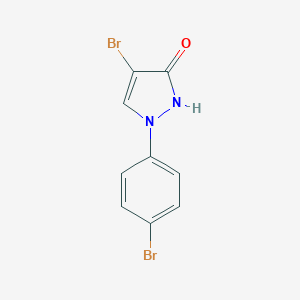amino]benzoate](/img/structure/B299834.png)
Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate, also known as MET, is a synthetic compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the thiazole family and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate acts by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDACs are overexpressed in cancer cells, leading to the suppression of tumor suppressor genes. By inhibiting HDACs, Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate can restore the expression of these genes, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate has been found to have various biochemical and physiological effects. It can inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of cytokines. It has also been found to have anti-inflammatory properties and can inhibit the activity of HDACs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, one of the limitations of Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate is that it has not been extensively studied in clinical trials, and its potential side effects are not well understood.
Direcciones Futuras
There are several future directions for the study of Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate. One potential area of research is the development of Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate-based therapies for cancer. Another area of research is the study of Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate's potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to understand the potential side effects of Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate and its long-term safety.
Métodos De Síntesis
The synthesis of Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate involves the reaction of 4-(4-ethoxyphenyl)-5-ethyl-2-mercapto-1,3-thiazole with phenylacetyl chloride, followed by the reaction of the resulting compound with methyl 4-aminobenzoate. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate has been extensively studied for its potential use in cancer therapy. Studies have shown that Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate can induce apoptosis (cell death) in cancer cells and inhibit tumor growth. It has also been found to have anti-inflammatory properties and can inhibit the production of cytokines, which are responsible for inflammation.
Propiedades
Nombre del producto |
Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate |
|---|---|
Fórmula molecular |
C29H28N2O4S |
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-(2-phenylacetyl)amino]benzoate |
InChI |
InChI=1S/C29H28N2O4S/c1-4-25-27(21-13-17-24(18-14-21)35-5-2)30-29(36-25)31(26(32)19-20-9-7-6-8-10-20)23-15-11-22(12-16-23)28(33)34-3/h6-18H,4-5,19H2,1-3H3 |
Clave InChI |
JCGVJLAAYGWFAF-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(S1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OCC |
SMILES canónico |
CCC1=C(N=C(S1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide](/img/structure/B299751.png)
![4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide](/img/structure/B299752.png)



![N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B299761.png)

![Ethyl 5-({[2-(benzoylamino)-4-(methylsulfanyl)butanoyl]amino}methyl)-2-furoate](/img/structure/B299766.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-2-pyridinylbenzamide](/img/structure/B299769.png)
![5-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B299770.png)
![N-benzyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299771.png)

![1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B299773.png)
![2-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B299775.png)